molecular formula C8H3BrFNO2 B1410464 4-Bromo-3-cyano-5-fluorobenzoic acid CAS No. 1805595-85-0

4-Bromo-3-cyano-5-fluorobenzoic acid

Cat. No.: B1410464
CAS No.: 1805595-85-0
M. Wt: 244.02 g/mol
InChI Key: UAGUTIVNXKWXEP-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-fluorobenzoic acid is a halogenated benzoic acid derivative featuring bromo (Br), cyano (CN), and fluoro (F) substituents at positions 4, 3, and 5, respectively, on the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of its electron-withdrawing groups (Br, F, CN), which influence its acidity, solubility, and reactivity.

Properties

IUPAC Name

4-bromo-3-cyano-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-7-5(3-11)1-4(8(12)13)2-6(7)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGUTIVNXKWXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyano-5-fluorobenzoic acid typically involves the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method includes the following steps:

    Bromination: Starting with 3-fluorobenzoic acid, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Cyanation: The brominated product is then subjected to cyanation using a cyanide source like zinc cyanide under controlled conditions.

    Fluorination: Finally, the cyano group is introduced through a fluorination reaction using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3-cyano-5-fluorobenzoic acid may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Various oxidized forms, including carboxylic acids and ketones.

Scientific Research Applications

4-Bromo-3-cyano-5-fluorobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, especially those targeting specific biological pathways.

    Material Science: Utilized in the development of novel materials with unique properties.

    Chemical Biology: Employed in the study of biochemical pathways and the development of biochemical assays.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Configuration and Similarity Scores

The table below compares 4-bromo-3-cyano-5-fluorobenzoic acid with structurally related benzoic acids, highlighting substituent positions and similarity scores derived from structural algorithms:

Compound Name Substituents (Position) Similarity Score Key Properties (Inferred)
4-Bromo-3-cyano-5-fluorobenzoic acid Br (4), CN (3), F (5) N/A High acidity due to -CN/-COOH synergy
2-Amino-5-bromo-4-fluorobenzoic acid NH₂ (2), Br (5), F (4) 0.88 Lower acidity (NH₂ electron-donating)
4-Amino-3-bromo-5-fluorobenzoic acid NH₂ (4), Br (3), F (5) 0.84 Enhanced solubility (polar NH₂ group)
2-Bromo-5-(trifluoromethyl)benzoic acid Br (2), CF₃ (5) 0.90 High lipophilicity (CF₃ group)

Key Observations :

  • The cyano group in the target compound likely increases acidity compared to amino-substituted analogues (e.g., 0.88 similarity compound in ), as -CN is strongly electron-withdrawing .
  • Trifluoromethyl (CF₃) in imparts greater hydrophobicity than -CN, suggesting divergent applications in drug design (e.g., membrane permeability vs. hydrogen bonding) .

Comparison with Heterocyclic Derivatives

The benzimidazole derivative 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () shares halogen (Br, F) and carboxylic acid motifs but incorporates a heterocyclic core. Key differences include:

  • Reactivity : The benzoic acid moiety in the target compound may undergo direct nucleophilic substitution (e.g., Br displacement), whereas the benzimidazole’s fused ring system favors electrophilic aromatic substitution .
  • Biological Activity: Benzimidazole derivatives are often bioactive (e.g., kinase inhibitors), whereas the target compound’s cyano group could enhance interactions with enzymatic polar residues .

Comparison with Phenylacetic Acid Derivatives

lists bromo-fluoro phenylacetic acids (e.g., 2-(3-Bromo-5-fluorophenyl)acetic acid), which differ in their carboxylic acid attachment (acetic acid vs. benzoic acid). Notable contrasts include:

  • Metabolic Stability : Benzoic acid derivatives are more prone to conjugation reactions (e.g., glucuronidation) than phenylacetic acids, impacting pharmacokinetics .

Biological Activity

4-Bromo-3-cyano-5-fluorobenzoic acid is an organic compound with the molecular formula C₈H₃BrFNO₂. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring. This unique structure contributes to its potential biological activity and applications in various scientific fields, particularly in pharmaceuticals and chemical biology.

The compound's chemical structure allows it to undergo various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
  • Reduction Reactions : The cyano group can be converted to an amine.
  • Oxidation Reactions : Can yield different derivatives depending on the oxidizing agent used.

These properties make it a valuable intermediate in organic synthesis and drug development.

Biological Activity

Research indicates that 4-Bromo-3-cyano-5-fluorobenzoic acid exhibits several biological activities:

  • Antimicrobial Properties : Compounds with similar structures often show activity against bacteria and fungi. The presence of halogenated groups is known to enhance such activities due to increased lipophilicity and bioavailability.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as a lead compound for anti-inflammatory drugs.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways relevant to disease mechanisms.

The mechanism of action for 4-Bromo-3-cyano-5-fluorobenzoic acid is largely dependent on its application context. In pharmaceuticals, it may bind to target proteins, modulating their activity through competitive or non-competitive inhibition. Its halogenated functional groups enhance binding affinity, making it a candidate for further therapeutic exploration.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various benzoic acid derivatives, including 4-Bromo-3-cyano-5-fluorobenzoic acid. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Screening

In vitro assays demonstrated that 4-Bromo-3-cyano-5-fluorobenzoic acid reduced the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-Cyano-3-fluorobenzoic acidC₇H₄FNO₂Similar structure but lacks bromine.
3-Bromo-4-fluorobenzoic acidC₇H₄BrFNO₂Similar but lacks the cyano group.
3-Bromo-5-fluorobenzoic acidC₇H₄BrFNO₂Similar but lacks the cyano group.

The unique combination of bromine, cyano, and fluorine in 4-Bromo-3-cyano-5-fluorobenzoic acid enhances its biological activities compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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